molecular formula C18H32Si B12564151 Decyl(dimethyl)phenylsilane CAS No. 180907-59-9

Decyl(dimethyl)phenylsilane

Cat. No.: B12564151
CAS No.: 180907-59-9
M. Wt: 276.5 g/mol
InChI Key: IOZNKOLBWZRXQI-UHFFFAOYSA-N
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Description

Decyl(dimethyl)phenylsilane is an organosilicon compound characterized by a decyl group, two methyl groups, and a phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl(dimethyl)phenylsilane can be synthesized through a hydrosilylation reaction, where a decene reacts with dimethylphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25 to 100 degrees Celsius and atmospheric pressure. The platinum catalyst facilitates the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the decene, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar hydrosilylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of a platinum catalyst is common due to its high efficiency and selectivity. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl(dimethyl)phenylsilane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 50 degrees Celsius.

    Reduction: Catalysts such as palladium on carbon or platinum are used to facilitate the reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silicon-containing compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Decyl(dimethyl)phenylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of decyl(dimethyl)phenylsilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The platinum catalyst activates the silicon-hydrogen bond, allowing it to add across carbon-carbon double bonds. This process is highly selective and efficient, making it a valuable tool in organic synthesis. The molecular targets include unsaturated hydrocarbons, which react with the silicon-hydrogen bond to form stable silicon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar structure but lacks the decyl group.

    Dimethylphenylsilane: Similar structure but lacks the decyl group.

    Decylsilane: Similar structure but lacks the phenyl group.

Uniqueness

Decyl(dimethyl)phenylsilane is unique due to the presence of both a decyl group and a phenyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and stability, making it suitable for various applications in organic synthesis and materials science.

Properties

CAS No.

180907-59-9

Molecular Formula

C18H32Si

Molecular Weight

276.5 g/mol

IUPAC Name

decyl-dimethyl-phenylsilane

InChI

InChI=1S/C18H32Si/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18/h11-13,15-16H,4-10,14,17H2,1-3H3

InChI Key

IOZNKOLBWZRXQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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